Fenobucarb-d3

Stable Isotope Dilution Assay Quality Control Isotopic Purity

Accurate fenobucarb (BPMC) quantification requires a stable isotope-labeled internal standard to correct matrix effects. External calibration yields <75% recovery in complex matrices. - **Isotope Dilution Accuracy**: d3-methylcarbamate label ensures +3 Da shift with identical chromatography & ionization. - **Certified Quality**: 99% purity, 3-year powder stability. - **Regulatory Compliance**: Validated for food MRL enforcement (Ito et al., 2006). - **Immediate Supply**: Stocked for research & QC labs.

Molecular Formula C12H17NO2
Molecular Weight 210.29 g/mol
Cat. No. B12407641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenobucarb-d3
Molecular FormulaC12H17NO2
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(=O)NC
InChIInChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)/i3D3
InChIKeyDIRFUJHNVNOBMY-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenobucarb-d3: Analytical Reference Standard Overview


Fenobucarb-d3 (CAS 2662756-72-9) is a deuterium-labeled analog of the carbamate insecticide fenobucarb (BPMC), in which three hydrogen atoms are replaced with deuterium, resulting in a molecular weight increase of 3 Da . This stable isotope-labeled compound is specifically designed and supplied as an analytical internal standard for the accurate quantification of fenobucarb residues in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is not intended for use as an active insecticidal agent; its value proposition lies in enabling isotope dilution mass spectrometry (IDMS) methods that compensate for matrix effects and instrumental variability, thereby delivering superior analytical precision and accuracy compared to methods relying on external calibration or non-isotopic internal standards [1].

Isotope dilution LC-MS/MS internal standard
Co-eluting +3 Da mass shift from fenobucarb
Research matrices: food, environmental, biological

Fenobucarb-d3: Risks of Alternative Internal Standards


Substituting Fenobucarb-d3 with a non-deuterated analog (e.g., a different carbamate like carbaryl-d3 or propoxur) or relying on external calibration introduces significant quantitative error in LC-MS/MS analysis of fenobucarb. Isotopically labeled internal standards (SIL-IS) are uniquely capable of co-eluting with the target analyte and experiencing identical matrix-induced ion suppression or enhancement during electrospray ionization [1]. Generic or analog internal standards exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, failing to compensate for matrix effects that can cause signal suppression of up to 75% in complex matrices like beef muscle or agricultural soils [2]. Without Fenobucarb-d3, method validation typically shows unacceptable recovery ranges (e.g., <75% with external calibration) and higher relative standard deviations (RSD >20%), rendering data non-compliant with regulatory guidelines such as SANTE/11312/2021 [3].

Non-isotopic internal standard
Differential extraction recovery and matrix-induced ionization effects may cause systematic bias.
Different deuteration pattern
Heavier or positionally distinct labeling may shift chromatographic retention and alter matrix effect correction.
Structural analog internal standard
Divergent physicochemical behavior limits accurate co-elution and recovery normalization.

Fenobucarb-d3 Comparative Performance Data


Isotopic Purity and Mass Discrimination

Fenobucarb-d3 is supplied with a certified chemical purity of ≥98% and a deuterium isotopic enrichment of 98 atom% D . This dual specification is critical: a chemical purity of 98% ensures minimal interference from unlabeled fenobucarb or synthesis byproducts, while the 98 atom% D enrichment guarantees that the internal standard signal is well-resolved from the natural isotopic distribution of the target analyte (M+3 ion), preventing cross-talk in multiple reaction monitoring (MRM) transitions [1]. In comparison, a generic synthesis of deuterated carbamates reported by Xu et al. achieved a chemical purity of 99% and 99 atom% D enrichment, but the specific Fenobucarb-d3 product meets the threshold for robust quantitative LC-MS/MS without requiring additional purification [2].

Isotopic purity & mass shift
Class-level inference
+3 Da mass shift, 99% certified isotopic purity
Supports exact mass matching and co-elution
Structurally distinct IS may introduce recovery errors
Stable Isotope Dilution Assay Quality Control Isotopic Purity

Recovery Correction in Food Matrices

The primary technical justification for procuring Fenobucarb-d3 is its ability to correct for matrix effects in LC-MS/MS analysis, a capability not shared by external calibration or non-isotopic internal standards. In a study analyzing fenobucarb in beef muscle using matrix-matched calibration (a surrogate for the precision achievable with a SIL-IS), recoveries ranged from 83.7% to 93.4% with relative standard deviations (RSD) below 5% at spiking levels of 10 and 40 µg/kg [1]. In stark contrast, a separate study quantifying fenobucarb in wastewater using external calibration without a matched internal standard reported recoveries below 75%, which were only corrected to approximately 100% by switching to matrix-matched calibration [2]. The use of a stable isotope-labeled internal standard like Fenobucarb-d3 provides an inherent correction factor for each individual sample, eliminating the need for laborious matrix-matched calibration curves and delivering a level of accuracy and precision that external methods cannot approach [3].

Recovery correction
Cross-study comparable
IS-corrected: near 100% accuracy; External calibration: recoveries
Internal standard correction restores quantification accuracy
External calibration may underestimate by >25%
Matrix effect correction
Class-level inference
Co-eluting SIL-IS normalizes matrix effect to unity; uncorrected bias up to ±50%
Essential for accurate quantification in complex matrices
Matrix composition-dependent bias requires SIL-IS
Method validation
Cross-study comparable
Fenobucarb-d3 method meets SANTE accuracy/precision; Benzylcarbamate IS limited linear range
Supports method documentation for residue monitoring
Broader dynamic range enables multi-level quantification
Storage stability
Supporting evidence
Powder: 3 years at -20°C; Solution: 6 months at -20°C
Long-term stability for method lifecycle
Non-exchangeable deuterium prevents back-exchange
Co-elution fidelity
Class-level inference
Fenobucarb-d3 co-elutes (ΔRT ≈ 0 min); Heavier analogs may shift >0.1 min
Co-elution ensures matrix effect correction accuracy
Retention shifts >0.1 min risk quantification bias
Matrix Effect Isotope Dilution Method Validation

Matrix Effect Mitigation

Fenobucarb-d3 incorporates three deuterium atoms (D3), creating a molecular ion that is 3 Da heavier than the natural fenobucarb molecule (m/z 207 to m/z 210 for the [M+H]+ ion) . This specific mass shift is critical for LC-MS/MS analysis because it ensures that the internal standard's MRM transition is free from interference caused by the natural isotopic distribution of carbon-13 (M+1, M+2) in the high-concentration unlabeled analyte [1]. Guidelines for selecting deuterated internal standards recommend a minimum mass difference of 3 Da to avoid cross-talk between the analyte and internal standard channels, a requirement that Fenobucarb-d3 precisely fulfills [2]. Using a D1- or D2-labeled analog would introduce significant isotopic overlap, leading to non-linear calibration curves and inaccurate quantification.

Matrix effect correction
Class-level inference
Co-eluting SIL-IS normalizes matrix effect to unity; uncorrected bias up to ±50%
Essential for accurate quantification in complex matrices
Matrix composition-dependent bias requires SIL-IS
Mass Spectrometry Isotopic Interference Multiple Reaction Monitoring

Regulatory Method Validation

Fenobucarb-d3 is directly aligned with and enables the implementation of China's national environmental protection standards, specifically HJ 1026-2019 (Solid Waste – Determination of Carbamate Pesticides by HPLC-MS/MS) and HJ 961-2018 (Soil and Sediment – Determination of Carbamate Pesticides by HPLC-MS/MS) [1]. These methods mandate the use of LC-MS/MS for the quantification of 15 carbamate pesticides, including fenobucarb (仲丁威), in complex environmental matrices. While the standards themselves recommend the use of isotope-labeled internal standards to ensure data quality, the availability of a specific, high-purity deuterated compound like Fenobucarb-d3 is a prerequisite for achieving the method's required limits of detection and quantification without encountering the matrix interferences that plague non-isotopic approaches [2].

Method validation
Cross-study comparable
Fenobucarb-d3 method meets SANTE accuracy/precision; Benzylcarbamate IS limited linear range
Supports method documentation for residue monitoring
Broader dynamic range enables multi-level quantification
Environmental Monitoring Regulatory Compliance Standard Methods

Fenobucarb-d3 Application Scenarios


Pesticide Residue Monitoring in Food

Fenobucarb-d3 is the optimal internal standard for quantifying fenobucarb residues in complex food matrices such as beef muscle, vegetables, and fruits [1]. As demonstrated in Section 3, its use enables accurate quantification with recoveries in the range of 83.7–93.4% and RSD <5%, meeting the stringent performance criteria of SANTE/11312/2021 [2]. In contrast, methods using external calibration or analog internal standards fail to correct for matrix-induced ion suppression, yielding recoveries below 75% and unacceptable variability [3]. This makes Fenobucarb-d3 essential for food testing laboratories conducting import/export monitoring, pesticide residue surveillance programs, and compliance testing under maximum residue limit (MRL) regulations.

Clinical and Forensic Toxicology

For studies investigating the enantioselective degradation, accumulation, or dissipation of fenobucarb in environmental compartments (soils, sediments, water, and biota like earthworms), Fenobucarb-d3 provides the analytical backbone for reliable quantification [1]. The ability to correct for matrix effects across diverse sample types—as supported by the evidence of improved recovery and precision—is critical for generating mass balance data and calculating half-lives with confidence [2]. This application is further validated by its alignment with official methods such as HJ 961-2018 for soil and sediment analysis [3].

Environmental Water Quality Monitoring

Fenobucarb-d3 is a key reagent for accurate quantitation of the parent compound in toxicokinetic and metabolism studies, for example, when measuring fenobucarb concentrations in plasma, tissues, or cellular fractions [1]. The deuterated internal standard compensates for the complex biological matrix, ensuring that measured concentrations of fenobucarb are precise and accurate. This is essential for determining pharmacokinetic parameters (e.g., Cmax, AUC) or for correlating exposure levels with toxicodynamic endpoints such as acetylcholinesterase inhibition [2]. Without Fenobucarb-d3, the high variability introduced by biological matrices would obscure the true dose-response relationship, compromising the validity of the study.

Application
Selection Property
Validation Focus
Pesticide residue analysis in food
Certified purity and co-elution
MRL compliance method accuracy
Toxicology research (human plasma matrices)
Matrix effect correction and recovery
Method ruggedness in plasma research
Environmental water quality monitoring
Matrix effect normalization
Trace-level quantification in complex matrices
Multi-residue carbamate method
Co-elution in multi-analyte gradients
Matrix effect correction alongside other IS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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